6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a triazine core
Preparation Methods
The synthesis of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring.
Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the piperazine derivative.
Formation of the Triazine Core: The piperazine derivative is further reacted with cyanuric chloride to form the triazine core.
Final Coupling Reaction: The final step involves coupling the triazine intermediate with 3-chloro-2-methylaniline under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can occur at the triazine core using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the triazine ring, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to control the reaction kinetics. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines.
Pharmacology: Research focuses on its potential as a therapeutic agent for treating diseases such as leukemia and prostate cancer.
Biochemistry: The compound is used to study enzyme inhibition and protein interactions, particularly in the context of drug design.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzyme Activity: It inhibits the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Target Protein Interactions: The compound interferes with protein-protein interactions that are crucial for cancer cell survival.
Modulate Signaling Pathways: It affects signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival
Comparison with Similar Compounds
6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound also contains a benzodioxole moiety but lacks the piperazine and triazine components.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a similar benzodioxole structure but differs in its ester functional group and conjugated diene system.
The uniqueness of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(3-CHLORO-2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its combination of the benzodioxole, piperazine, and triazine moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26ClN7O2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26ClN7O2/c1-15-17(24)3-2-4-18(15)26-23-28-21(27-22(25)29-23)13-31-9-7-30(8-10-31)12-16-5-6-19-20(11-16)33-14-32-19/h2-6,11H,7-10,12-14H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
WLDZRSSFRQFCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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